molecular formula C10H8F2O B13409330 1-(4-Ethenylphenyl)-2,2-difluoroethan-1-one CAS No. 74946-48-8

1-(4-Ethenylphenyl)-2,2-difluoroethan-1-one

Cat. No.: B13409330
CAS No.: 74946-48-8
M. Wt: 182.17 g/mol
InChI Key: SSZGNINRZBIWJR-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-vinylphenyl)ethanone is an organic compound with the molecular formula C10H8F2O It is characterized by the presence of two fluorine atoms and a vinyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-vinylphenyl)ethanone typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the reaction of 4-vinylbenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2,2-Difluoro-1-(4-vinylphenyl)ethanone may involve more efficient and scalable methods. These could include continuous flow processes and the use of catalysts to enhance reaction rates and yields. The exact methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-vinylphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Difluoro-1-(4-vinylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(4-vinylphenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The vinyl group may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(4-fluorophenyl)ethanone
  • 2,2-Difluoro-1-(4-methylphenyl)ethanone
  • 2,2-Difluoro-1-(4-chlorophenyl)ethanone

Uniqueness

2,2-Difluoro-1-(4-vinylphenyl)ethanone is unique due to the presence of the vinyl group, which can participate in additional chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

74946-48-8

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

1-(4-ethenylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C10H8F2O/c1-2-7-3-5-8(6-4-7)9(13)10(11)12/h2-6,10H,1H2

InChI Key

SSZGNINRZBIWJR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)C(F)F

Origin of Product

United States

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